![molecular formula C14H13FN2O B2948007 4-amino-N-[(2-fluorophenyl)methyl]benzamide CAS No. 362520-32-9](/img/structure/B2948007.png)

4-amino-N-[(2-fluorophenyl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

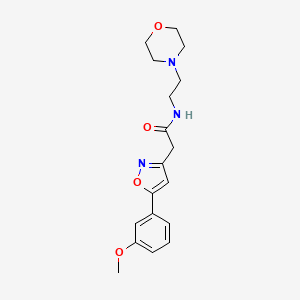

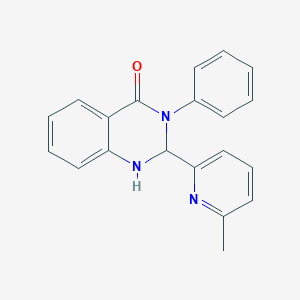

4-amino-N-[(2-fluorophenyl)methyl]benzamide is a novel antiandrogen drug. It is a key intermediate in the synthesis of MDV (Marek’s Disease Virus) 3100, a new generation oral androgen antagonist medicine developed by the United States drug developer Medivation company. It is primarily used in treating advanced prostate cancer (CRPC) patients .

Synthesis Analysis

4-amino-2-fluoro-N-methylbenzamide acts as a reagent in the design, synthesis, and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists. It is also used in the preparation and structure-activity relationship of chiral benzyloxypyridinone derivatives as c-Met kinase inhibitors .Molecular Structure Analysis

The molecular formula of this compound is C14H13FN2O, and its molecular weight is 244.26 .Chemical Reactions Analysis

4-amino-2-fluoro-N-methylbenzamide acts as a reagent in the design, synthesis, and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists. It is also used in the preparation and structure-activity relationship of chiral benzyloxypyridinone derivatives as c-Met kinase inhibitors .Physical and Chemical Properties Analysis

The molecular formula of this compound is C14H13FN2O, and its molecular weight is 244.26 .Wissenschaftliche Forschungsanwendungen

Cancer Treatment and Mechanism Studies

Histone Deacetylase Inhibition : A related compound, MGCD0103, is a small molecule histone deacetylase (HDAC) inhibitor with selective activity against HDACs 1-3 and 11. It has demonstrated the ability to block cancer cell proliferation, induce histone acetylation, upregulate p21 (cip/waf1) protein expression, and trigger cell-cycle arrest and apoptosis. MGCD0103 is orally bioavailable and has shown significant antitumor activity in vivo, making it a promising candidate for cancer treatment (Zhou et al., 2008).

Antitumor Benzothiazoles : Novel 2-(4-aminophenyl)benzothiazoles possess highly selective, potent antitumor properties both in vitro and in vivo. These compounds induce and are metabolized by cytochrome P450 1A1 to active metabolites. Amino acid conjugation has been used to enhance solubility and bioavailability, with promising results in preclinical models of breast and ovarian cancer, indicating their potential suitability for clinical evaluation (Bradshaw et al., 2002).

Neurological Applications

- Serotonin Receptor Imaging in Alzheimer's Disease : A selective serotonin 1A (5-HT(1A)) molecular imaging probe was utilized to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research highlights the potential of related compounds in developing diagnostic tools and treatments for neurological conditions by targeting specific receptors (Kepe et al., 2006).

Material Science and Polymer Development

- Polyamide Synthesis : Research into the synthesis and properties of ortho-linked polyamides based on derivatives including 4-tert-butylcatechol has led to the development of new materials with potential applications in various industries. These polyamides exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for a wide range of technological applications (Hsiao et al., 2000).

Wirkmechanismus

Target of Action

These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

, which could influence its absorption and distribution. Its molecular weight is 244.26 , which could also impact its pharmacokinetic properties.

Action Environment

, suggesting that it could be stable in a variety of environmental conditions.

Safety and Hazards

The compound is labeled with the GHS07 pictogram. It has the following hazard statements: H302, H312, H315, H319, H332, H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The available information does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

It has been suggested that it may have a significant inhibitory effect on both solid tumor cells and non-solid tumor cells .

Molecular Mechanism

There is no available information on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is no specific information available on the temporal effects of 4-amino-N-[(2-fluorophenyl)methyl]benzamide in laboratory settings. It is known that it is a stable compound that can be stored at room temperature .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been documented yet .

Metabolic Pathways

There is no information available on the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels .

Transport and Distribution

There is no information available on any transporters or binding proteins it interacts with, or its effects on localization or accumulation .

Subcellular Localization

There is no information available on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

4-amino-N-[(2-fluorophenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c15-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(16)8-6-10/h1-8H,9,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAAQZGDDXCWAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one](/img/structure/B2947925.png)

![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2947927.png)

![1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea](/img/structure/B2947930.png)

![N-(3-acetamidophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2947932.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(naphthalen-2-ylsulfanyl)acetate](/img/structure/B2947933.png)

![4-Cyclobutyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2947940.png)

![6-(3-Fluorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2947943.png)